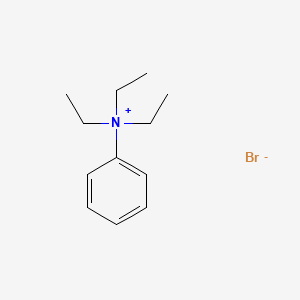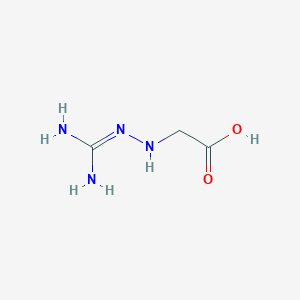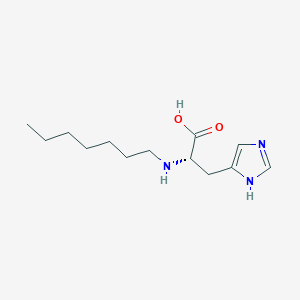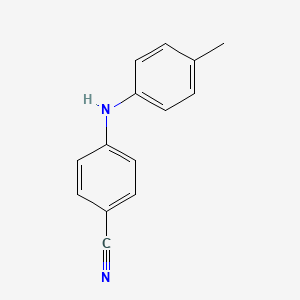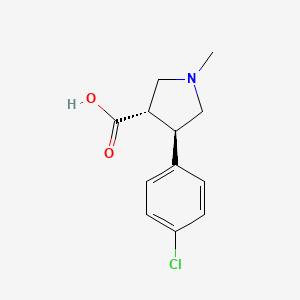
9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is of interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.
Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylsulfonyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzyl and methylsulfonyl groups.
Reduction: Reduced derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biological Studies: Used in studies to understand the interaction of purine derivatives with biological targets such as enzymes and receptors.
Pharmaceutical Development: Explored as a lead compound in the development of new drugs for various diseases, including cancer and infectious diseases.
Chemical Biology: Utilized in chemical biology to probe cellular processes and pathways involving purine metabolism.
作用机制
The mechanism of action of 9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the methylsulfonyl group, which may affect its biological activity and chemical properties.
2-Chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine: Lacks the benzyl group, which may influence its interaction with biological targets.
9-Benzyl-9H-purin-6-amine: Lacks both the chloro and methylsulfonyl groups, resulting in different chemical reactivity and biological activity.
Uniqueness
9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its binding affinity to specific targets and influence its pharmacokinetic and pharmacodynamic profiles.
属性
CAS 编号 |
125802-56-4 |
|---|---|
分子式 |
C19H16ClN5O2S |
分子量 |
413.9 g/mol |
IUPAC 名称 |
9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine |
InChI |
InChI=1S/C19H16ClN5O2S/c1-28(26,27)15-9-7-14(8-10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,23,24) |
InChI 键 |
RLYAXKDVFDEGQS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



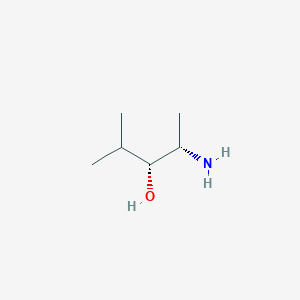
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)

![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)
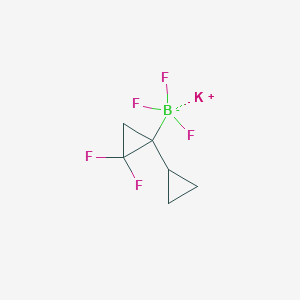
![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
